molecular formula C15H15ClN2O3S B5776081 4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide

4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide

Cat. No. B5776081
M. Wt: 338.8 g/mol
InChI Key: PITZMVVNBVKCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide, also known as sulfoxaflor, is a systemic insecticide that belongs to the sulfoximine chemical class. It was developed by Dow AgroSciences and was first registered for use in the United States in 2013. Sulfoxaflor has been found to be effective against a wide range of pests, including aphids, whiteflies, thrips, and leafhoppers.

Mechanism of Action

Sulfoxaflor acts as a selective agonist of the nicotinic acetylcholine receptor (nAChR) in insects. The nAChR is a type of ionotropic receptor that is involved in the transmission of nerve impulses. Sulfoxaflor binds to the nAChR and activates it, leading to depolarization of the postsynaptic membrane and the initiation of an action potential. This results in paralysis and death of the insect.
Biochemical and Physiological Effects:
Sulfoxaflor has been found to have a low toxicity to mammals and birds, but it can be toxic to bees and other pollinators. This is because bees have a high sensitivity to neonicotinoid insecticides, which have a similar mode of action to 4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide. Sulfoxaflor can also have sublethal effects on bees, such as impairing their ability to forage and navigate.

Advantages and Limitations for Lab Experiments

Sulfoxaflor has several advantages for use in lab experiments. It is highly soluble in water, which makes it easy to prepare solutions of known concentrations. It is also stable under a wide range of conditions, which allows for long-term storage. However, 4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide can be expensive and difficult to obtain, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide. One area of interest is the development of new formulations that can improve its efficacy and reduce its toxicity to non-target organisms. Another area is the study of its potential as a drug candidate for the treatment of neurological disorders. Finally, there is a need for further research on the sublethal effects of this compound on bees and other pollinators, as well as the development of strategies to mitigate these effects.

Synthesis Methods

Sulfoxaflor is synthesized through a multistep process that involves several chemical reactions. The starting material for the synthesis is 4-chlorobenzenesulfonyl chloride, which is reacted with dimethylamine to form 4-chlorobenzenesulfonamide. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form the intermediate N,N-dimethyl-4-{[(4-chlorophenyl)sulfonyl]amino}benzamide. Finally, this intermediate is oxidized with hydrogen peroxide to form 4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide.

Scientific Research Applications

Sulfoxaflor has been extensively studied for its pesticidal properties. It has been found to be effective against a wide range of pests, including those that have developed resistance to other insecticides. Sulfoxaflor has also been found to have a low toxicity to non-target organisms, making it an attractive option for pest control. In addition to its pesticidal properties, 4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has also been studied for its potential as a drug candidate for the treatment of neurological disorders.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-18(2)15(19)11-3-7-13(8-4-11)17-22(20,21)14-9-5-12(16)6-10-14/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITZMVVNBVKCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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